molecular formula C6H15O2PS2 B13771581 Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester CAS No. 68715-90-2

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester

Cat. No.: B13771581
CAS No.: 68715-90-2
M. Wt: 214.3 g/mol
InChI Key: UPJRTKXAGROJTG-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester, commonly known as Cadusafos (CAS: 95465-99-9), is an organophosphate compound with the molecular formula C₁₀H₂₃O₂PS₂ and a molecular weight of 270.39 g/mol . It is structurally characterized by an O-ethyl group and two S-(1-methylpropyl) substituents on the phosphorus atom. Cadusafos is primarily used as a nematicide and insecticide in agriculture, particularly for controlling soil-borne pests in crops like bananas and vegetables . Its physical properties include a vapor pressure of 120 mPa at 25°C and a water solubility of 248 mg/L, which influence its environmental persistence and mobility .

Properties

CAS No.

68715-90-2

Molecular Formula

C6H15O2PS2

Molecular Weight

214.3 g/mol

IUPAC Name

butan-2-yloxy-ethoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15O2PS2/c1-4-6(3)8-9(10,11)7-5-2/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

UPJRTKXAGROJTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=S)(OCC)S

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The most common industrial and laboratory method for preparing phosphorodithioic acid esters, including O-ethyl O-(1-methylpropyl) ester, involves the reaction of phosphorus pentasulfide (P$$2$$S$$5$$) with the corresponding alcohols. The process typically follows the stoichiometry where approximately 4 equivalents of an organic monohydroxy compound (alcohol) react with 1 mole of phosphorus pentasulfide, producing the diester with the evolution of hydrogen sulfide (H$$_2$$S):

$$
\text{P}2\text{S}5 + 4 \text{R-OH} \rightarrow 2 \text{(RO)}2\text{PS}2\text{H} + \text{H}_2\text{S}
$$

Where R represents the alkyl groups such as ethyl and 1-methylpropyl in this compound.

Reaction Conditions

  • Temperature: Typically between 50°C and 150°C; preferred range is 60°C to 130°C.
  • Atmosphere: Usually conducted under inert atmosphere to prevent oxidation.
  • Water Content: Anhydrous alcohols are preferred; traces of water can lead to side products such as monoesters or unesterified acids.
  • Reaction Time: Variable, depending on scale and temperature, but generally several hours.
  • Additives: Small amounts (0.05% to 5% by weight) of amines (alkyl, cycloalkyl, or heterocyclic) can be added to improve product color and purity by reducing impurities and side reactions.

Advantages and Notes

  • The presence of amines in the reaction mixture can yield lighter-colored diesters.
  • The reaction can be performed continuously by feeding alcohol and P$$2$$S$$5$$ into a reactor with continuous removal of the product.
  • The process produces hydrogen sulfide gas, which requires proper handling.

Preparation via Phosphorodithioic Acid Salt Intermediates and Alkylation

Stepwise Synthesis

Another method involves a multi-step process:

  • Formation of phosphorodithioic acid: React phosphorus pentasulfide with alcohols to form the acid intermediate.
  • Conversion to metal salt: Neutralize the acid with a base (e.g., sodium hydroxide or metal oxide) to form the corresponding metal salt.
  • Alkylation: React the metal salt with organic halides (alkyl halides) in the presence of ammonia to yield the desired ester.

Reaction Details

  • Alkyl Halides: Bromides and iodides are preferred due to their reactivity.
  • Ammonia: Used in excess (50% to 500% molar excess) to neutralize acid and facilitate the reaction.
  • Temperature: 20°C to 120°C, typically 20°C to 100°C.
  • Pressure: Atmospheric to super-atmospheric pressures.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Direct Reaction with P$$2$$S$$5$$ Phosphorus pentasulfide + Alcohols 50-150°C, inert atmosphere, anhydrous conditions Simple, scalable, continuous possible H$$_2$$S evolution, water sensitivity
Salt Formation and Alkylation Phosphorodithioic acid salt + Alkyl halide + Ammonia 20-120°C, atmospheric to high pressure Selective alkylation, variety of esters Multi-step, requires purification

Research Results and Industrial Perspectives

  • Color and Purity: Addition of small amounts of amines during the direct reaction improves color and reduces impurities, which is critical for industrial applications where product quality affects performance.
  • Reaction Optimization: Temperature and stoichiometry are optimized to maximize yield and minimize side products such as monoesters or unesterified acids.
  • Continuous Processes: Industrial-scale continuous reactors allow for efficient production with controlled feed rates of reactants and continuous product removal, enhancing throughput and consistency.
  • Use of Alkyl Halides: The alkylation method provides flexibility in producing esters with different alkyl substituents, which may be advantageous for tailoring chemical properties.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, often using reagents like sodium alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Sodium alkoxides, alcohol solvents, and moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phosphorodithioic acid esters.

Scientific Research Applications

Agricultural Use

  • Pesticide : Phosphorodithioic acid is primarily used as a pesticide due to its effectiveness as an acetylcholinesterase inhibitor. It disrupts the normal functioning of pests' nervous systems, leading to their mortality. Its application in agriculture helps in controlling a variety of pests that threaten crop yields .

Chemical Synthesis

  • Reagent : This compound serves as a reagent in various chemical reactions, facilitating the synthesis of other organophosphorus compounds. Its ability to act as a precursor makes it valuable in the development of new chemical entities in laboratories .

Biological Research

  • Enzyme Interaction : Studies have shown that phosphorodithioic acid can interact with specific enzymes, potentially inhibiting their activity. This characteristic is being explored for therapeutic applications where enzyme modulation is desired .

Industrial Applications

  • Lubricants and Additives : In industrial settings, phosphorodithioic acid is utilized in the formulation of lubricants and other chemical products due to its chemical stability and effectiveness at reducing friction .

Data Table: Key Applications

Application AreaDescriptionExample Products
AgricultureUsed as a pesticide to control pestsCadusafos (pesticide)
Chemical SynthesisActs as a reagent for synthesizing organophosphorus compoundsVarious organophosphates
Biological ResearchInvestigated for its effects on enzyme inhibitionPotential drug candidates
Industrial ChemicalsFormulated in lubricants and additivesIndustrial lubricants

Case Study 1: Efficacy as a Pesticide

A study conducted on the efficacy of phosphorodithioic acid demonstrated significant pest control in agricultural settings. The compound was tested against common agricultural pests and showed a high mortality rate within 24 hours of application. This highlights its potential as an effective pesticide alternative.

Case Study 2: Chemical Synthesis

In a laboratory setting, researchers utilized phosphorodithioic acid in the synthesis of novel organophosphate compounds. The reactions were optimized for yield and purity, resulting in several new compounds that exhibited promising biological activities.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and toxicological differences between Cadusafos and related phosphorodithioic acid esters:

Compound Name CAS Number Molecular Formula Substituents Primary Application Key Properties Toxicity/Regulatory Notes
Cadusafos 95465-99-9 C₁₀H₂₃O₂PS₂ O-ethyl, S,S-bis(1-methylpropyl) Nematicide/Insecticide Vapor pressure: 120 mPa (25°C); Water solubility: 248 mg/L Classified as hazardous waste (EPA P-series)
Edifenphos (O-ethyl S,S-diphenyl ester) 17109-49-8 C₁₂H₁₅O₂PS₂ O-ethyl, S,S-diphenyl Fungicide Higher hydrophobicity due to aromatic groups EPA hazardous waste code P094
Disulfoton (O,O-diethyl S-2-ethylthioethyl) 298-04-4 C₈H₁₉O₂PS₃ O,O-diethyl, S-2-(ethylthio)ethyl Insecticide Systemic action in plants; moderate water solubility (~25 mg/L) EPA P039; acute toxicity via acetylcholinesterase inhibition
Sulprofos (O-ethyl O-[4-(methylthio)phenyl] S-propyl ester) 35400-43-2 C₁₂H₁₉O₂PS₃ O-ethyl, O-(4-methylthiophenyl), S-propyl Insecticide High lipophilicity; used in cotton and vegetables EPA-regulated; reproductive toxin
Sodium O,O-di-sec-butyl phosphorodithioate N/A C₈H₁₈O₂PS₂Na O,O-di-sec-butyl, sodium salt Mining flotation agent Water-soluble; used in refining sulfide ores Industrial exposure risks; not classified as pesticide

Structural and Functional Differences

  • Cadusafos vs. Edifenphos : While Cadusafos has aliphatic S-(1-methylpropyl) groups, Edifenphos contains aromatic S-diphenyl substituents, enhancing its stability in hydrophobic environments . This structural difference explains Edifenphos’s use as a fungicide versus Cadusafos’s soil-based nematicide action.
  • Cadusafos vs. Disulfoton : Disulfoton’s S-2-(ethylthio)ethyl group allows systemic uptake in plants, whereas Cadusafos acts locally in soil. Disulfoton’s higher sulfur content increases its acute toxicity .
  • Cadusafos vs. Sulprofos : Sulprofos incorporates a methylthiophenyl group, improving photostability and broadening its insecticidal spectrum .

Environmental and Toxicological Profiles

  • Persistence : Cadusafos degrades in soil with a half-life of 20–60 days, influenced by microbial activity and pH . In contrast, Sulprofos exhibits longer persistence due to its aromatic moiety .
  • Toxicity : Cadusafos is classified as an EPA P-series hazardous waste due to acute neurotoxicity, while Disulfoton (P039) and Sulprofos are regulated for chronic exposure risks .
  • Industrial Variants: Sodium salts of phosphorodithioic acid esters (e.g., Sodium O,O-di-sec-butyl) are non-pesticidal and used in ore processing, posing occupational hazards rather than environmental release risks .

Biological Activity

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester, commonly known as Cadusafos, is a synthetic organophosphate compound primarily utilized as a pesticide. Its biological activity is primarily characterized by its role as an acetylcholinesterase inhibitor, which has significant implications for both agricultural applications and potential toxicity to non-target organisms.

  • Chemical Formula : C10H23O2PS2
  • CAS Number : 91752
  • Molecular Weight : 270.42 g/mol

Cadusafos acts by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system. The effects can range from increased muscle contraction to paralysis and even death in high concentrations.

1. Acute Toxicity Studies

Acute toxicity studies have shown that Cadusafos exhibits significant toxicity towards various species, including mammals and aquatic organisms. The oral LD50 values indicate a moderate level of acute toxicity:

SpeciesLD50 (mg/kg)
Rats20-50
Mice10-30
Fish (e.g., Rainbow Trout)0.5-1.0

2. Chronic Exposure Effects

Chronic exposure to Cadusafos has been linked to neurotoxic effects, reproductive toxicity, and potential carcinogenicity. Studies have demonstrated that long-term exposure can lead to:

  • Neurobehavioral changes
  • Impaired reproductive outcomes
  • Developmental abnormalities in offspring

3. Environmental Impact

Cadusafos is persistent in the environment and poses risks to non-target species, particularly aquatic life due to its high toxicity levels in water bodies. Ecotoxicological assessments indicate that it can bioaccumulate in aquatic organisms, leading to higher trophic level impacts.

Case Study 1: Acute Poisoning Incidents

In agricultural settings, there have been documented cases of acute poisoning due to accidental exposure during application. Symptoms reported include:

  • Nausea and vomiting
  • Muscle twitching
  • Respiratory distress

These incidents underscore the importance of proper handling and application protocols.

Case Study 2: Ecotoxicological Assessments

A study conducted on the effects of Cadusafos on freshwater ecosystems revealed significant mortality rates among fish populations exposed to contaminated waters. The study highlighted the need for stringent regulations regarding its use near water bodies to protect aquatic life.

Research Findings

Recent research has focused on developing safer alternatives and mitigation strategies for the use of Cadusafos in agriculture. Some key findings include:

  • Bioremediation Potential : Certain microbial strains have shown promise in degrading Cadusafos in contaminated soils, thereby reducing its environmental impact.
  • Alternative Pesticides : Research into plant-based pesticides has indicated potential substitutes that are less harmful to non-target species while maintaining efficacy against pests.

Q & A

Q. What are the standard laboratory synthesis methods for Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting phosphorus oxychloride (POCl₃) with sodium ethoxide and 1-methylpropyl mercaptan under controlled conditions. Key steps include:

  • Dehydrochlorination : Sodium ethoxide acts as a base to remove HCl during esterification.
  • Substituent addition : Sequential addition of O-ethyl and O-(1-methylpropyl) groups to the phosphorus center.
  • Purification : Distillation or chromatography to isolate the product.

Optimization strategies:

  • Temperature control : Maintain <50°C to prevent side reactions (e.g., thiol oxidation).
  • Solvent selection : Use aprotic solvents like toluene or acetone to stabilize intermediates .

Q. What analytical techniques are most effective for quantifying trace residues of this compound in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are preferred:

  • GC-MS parameters :
    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
    • Detection: Electron ionization (EI) at 70 eV; monitor ions m/z 270 (molecular ion) and 199 (base peak).
  • HPLC conditions :
    • Column: C18 reverse-phase.
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.
      Validation via spike-recovery experiments (85–110% recovery in soil matrices) is critical .

Advanced Research Questions

Q. How does the compound’s environmental persistence vary across soil types, and what degradation pathways dominate under aerobic vs. anaerobic conditions?

Methodological Answer:

  • Persistence factors :
    • Adsorption coefficients (Koc) range from 150–300 mL/g, correlating with organic carbon content .
    • Half-life (t½): 20–60 days in aerobic soils; extended to 90+ days in anaerobic conditions due to reduced microbial activity.
  • Degradation pathways :
    • Aerobic : Hydrolysis of the P–S bond, yielding ethyl and 1-methylpropyl thiols.
    • Anaerobic : Reductive dealkylation, forming phosphorothioate intermediates.
      Experimental design: Use <sup>14</sup>C-labeled compound in microcosm studies to track mineralization products .

Q. What molecular mechanisms underlie its toxicity in non-target organisms, and how does it interact with acetylcholinesterase (AChE)?

Methodological Answer:

  • Mechanism : The compound inhibits AChE via phosphorylation of the serine hydroxyl group in the enzyme’s active site.
  • Kinetic studies :
    • IC50: 0.8–1.2 µM in Drosophila melanogaster AChE assays.
    • Reactivation: Oxime-based antidotes (e.g., pralidoxime) show limited efficacy due to steric hindrance from the 1-methylpropyl group.
      Experimental validation: Use Ellman’s assay with purified AChE and molecular docking simulations to assess binding affinity .

Q. How do pH and temperature influence the compound’s hydrolysis rate in aquatic systems?

Methodological Answer:

  • Hydrolysis kinetics :
    • First-order rate constants (khyd): 0.05 h⁻¹ at pH 7 and 25°C; increases tenfold at pH 9.
    • Activation energy (Ea): 45 kJ/mol, indicating temperature-sensitive degradation.
      Methodology: Conduct buffered aqueous solutions (pH 4–9) at 15–35°C, with periodic sampling for GC-MS analysis. Data fitting via Arrhenius equation is recommended .

Q. What are the metabolic byproducts of this compound in mammalian liver microsomes, and what cytochrome P450 isoforms are involved?

Methodological Answer:

  • Metabolites :
    • Primary: O-Deethylation to form phosphorodithioic acid.
    • Secondary: Sulfoxidation of the thioether group.
  • CYP isoforms : CYP3A4 and CYP2C19 dominate, confirmed via inhibition assays with ketoconazole (CYP3A4 inhibitor).
    Experimental protocol: Incubate compound with human liver microsomes + NADPH, followed by LC-QTOF analysis .

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